Dipraglurant (formerly known as ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , ] Developed by Addex Therapeutics, Dipraglurant acts by binding to a site distinct from the glutamate binding site on the mGluR5 receptor, thereby reducing the receptor's activity. [, ] This mechanism distinguishes Dipraglurant from competitive antagonists that directly block glutamate binding. Dipraglurant exhibits high oral bioavailability and readily crosses the blood-brain barrier, making it suitable for central nervous system research. [, ]
Dipraglurant acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , ] Instead of directly competing with glutamate, the endogenous ligand of mGluR5, Dipraglurant binds to an allosteric site on the receptor. [, ] This binding alters the receptor's conformation, reducing its affinity for glutamate and decreasing its signaling activity. [] Consequently, Dipraglurant dampens the effects of glutamate, an excitatory neurotransmitter, without completely abolishing mGluR5 function. []
Dipraglurant has shown promise in preclinical and clinical studies for treating Levodopa-Induced Dyskinesia (LID) in Parkinson's disease (PD). [, , , , , ] In a MPTP-lesioned macaque model of LID, Dipraglurant effectively reduced dyskinesia severity, targeting both chorea and dystonia components. [, ] This efficacy translated to human clinical trials, where Dipraglurant demonstrated safety, tolerability, and significant reduction in LID severity in PD patients. [, , ]
Preliminary research suggests potential applications for Dipraglurant in other movement disorders like blepharospasm. [, ] Although an exploratory trial did not demonstrate significant clinical benefits in blepharospasm, it offered valuable insights for designing future trials. [] Dipraglurant's potential in treating dystonia has been highlighted, emphasizing the need for robust clinical trials to solidify its therapeutic role. []
Beyond motor symptoms, Dipraglurant has shown potential for addressing non-motor symptoms (NMS) commonly associated with PD. [] Preclinical studies in rodent models indicate that Dipraglurant might exert anxiolytic and antidepressant-like effects. [, ] For instance, it reduced anxiety-like behaviors in the Vogel conflict-drinking model and decreased immobility time in the forced swim test, suggesting potential benefits for managing anxiety and depression in PD patients. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2